5'-O-(4,4'-Dimethoxytrityl)-N2-isobutyryl-2'-deoxyguanosine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

CAS No.:

Cat. No.: VC17941727

Molecular Formula: C44H54N7O8P

Molecular Weight: 839.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C44H54N7O8P |

|---|---|

| Molecular Weight | 839.9 g/mol |

| IUPAC Name | N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |

| Standard InChI | InChI=1S/C44H54N7O8P/c1-28(2)41(52)48-43-47-40-39(42(53)49-43)46-27-50(40)38-25-36(59-60(57-24-12-23-45)51(29(3)4)30(5)6)37(58-38)26-56-44(31-13-10-9-11-14-31,32-15-19-34(54-7)20-16-32)33-17-21-35(55-8)22-18-33/h9-11,13-22,27-30,36-38H,12,24-26H2,1-8H3,(H2,47,48,49,52,53) |

| Standard InChI Key | FDRMKYVTIFSDPR-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N |

Introduction

Chemical Structure and Properties

Molecular Architecture

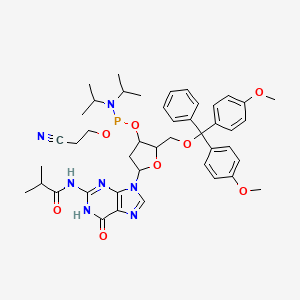

The compound’s structure (C₄₄H₅₄N₇O₈P) features three key functional groups:

-

5'-O-Dimethoxytrityl (DMT) Group: This light-sensitive protecting group prevents undesired reactions at the 5'-hydroxyl during oligonucleotide elongation and enables real-time monitoring of coupling efficiency via trityl cation release .

-

N2-Isobutyryl Protection: The isobutyryl moiety shields the exocyclic amine of deoxyguanosine, preventing side reactions during phosphoramidite activation .

-

3'-(2-Cyanoethyl-N,N-Diisopropyl)Phosphoramidite: This group facilitates nucleophilic displacement during chain elongation, with the cyanoethyl moiety acting as a temporary phosphate protector .

Physicochemical Characteristics

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 844.88 g/mol | |

| Purity | ≥95% | |

| Storage Conditions | -80°C, desiccated, dark | |

| CAS Number (Unlabeled) | 93183-15-4 | |

| Solubility | Compatible with anhydrous CH₃CN |

The compound’s stability is contingent upon strict protection from moisture and light, as hydrolysis of the phosphoramidite group or cleavage of the DMT moiety can compromise synthesis efficiency .

Synthesis and Manufacturing

Synthetic Routes

The synthesis involves a multi-step sequence starting from 2'-deoxyguanosine (dGuo):

-

N2-Isobutyrylation: dGuo is treated with isobutyric anhydride to protect the N2 amine, yielding N2-isobutyryl-2'-deoxyguanosine .

-

5'-O-Dimethoxytritylation: The 5'-hydroxyl is protected using 4,4'-dimethoxytrityl chloride (DMTrCl) in pyridine, achieving >90% yield .

-

3'-Phosphitylation: The 3'-hydroxyl is converted to a phosphoramidite by reacting with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite, typically in tetrahydrofuran (THF) with diisopropylethylamine (DIPEA) as a base .

A pilot-scale process developed by ChemImpex optimizes this sequence into four steps, utilizing cost-effective reagents like KOH and DMSO for 2'-O-alkylation and enzymatic deamination to enhance scalability .

Applications in Biotechnology and Medicine

Oligonucleotide Synthesis

This phosphoramidite is a cornerstone in automated DNA synthesizers, enabling the production of:

-

PCR Primers: High-fidelity primers for genomic amplification .

-

Antisense Oligonucleotides: Therapeutic agents targeting mRNA in diseases like spinal muscular atrophy .

-

CRISPR Guide RNAs: Custom sequences for gene-editing applications .

Isotope-Labeled Probes

¹⁵N₅- and ¹³C₁₀-labeled variants permit detailed NMR studies of DNA-protein interactions, such as histone binding or polymerase fidelity mechanisms . These isotopologues are indispensable in structural biology for resolving atomic-level dynamics in nucleic acids .

Therapeutic Development

The compound’s role in synthesizing modified oligonucleotides has advanced drug discovery:

-

Antiviral Agents: Phosphorothioate analogs incorporating this phosphoramidite exhibit enhanced nuclease resistance, prolonging activity against viral RNA .

-

Cancer Therapeutics: Aptamers targeting tumor-specific antigens rely on precise guanine modifications for selective binding .

Recent Research Advancements

Scalability and Cost Reduction

The pilot-scale process described in reduces production costs by 40% through streamlined enzymatic deamination and solvent recycling. This advancement supports large-scale manufacturing of oligonucleotides for clinical trials.

Quality Control Innovations

High-performance liquid chromatography (HPLC) methods now achieve 99.5% purity thresholds for phosphoramidite batches, critical for regulatory compliance in therapeutic applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume